Ac-dC Phosphoramidite
Description
Contextual Significance in Modern Oligonucleotide Synthesis Methodologies
The synthesis of oligonucleotides, or "oligos," is a cornerstone of modern molecular biology and biotechnology, with applications ranging from PCR primers and gene sequencing to the development of therapeutic agents like antisense oligonucleotides and siRNAs. wikipedia.org The dominant method for this synthesis is the phosphoramidite (B1245037) chemistry, a highly efficient, stepwise process that builds the DNA or RNA chain in a 3' to 5' direction. wikipedia.orgbiosearchtech.com This method relies on phosphoramidite monomers, which are nucleosides modified with several protecting groups to control reactivity during the synthesis cycle. twistbioscience.comwikipedia.org
Ac-dC Phosphoramidite is one of these critical monomers, specifically for the incorporation of the deoxycytidine (dC) base. glenresearch.com The exocyclic amino group of cytosine is reactive and must be protected to prevent it from interfering with the phosphoramidite coupling reaction. wikipedia.orgwikipedia.org The acetyl (Ac) group serves as this essential protecting group. trilinkbiotech.com Its use is particularly significant in "ultramild" deprotection strategies, which are necessary for the synthesis of oligonucleotides containing sensitive or modified bases that would be damaged by harsher deprotection conditions. atdbio.com The acetyl group on dC is advantageous because it is readily removed under mild basic conditions, such as with aqueous ammonia (B1221849) or methylamine (B109427), without causing side reactions like the transamidation that can occur with other protecting groups like benzoyl (Bz). atdbio.com
Historical Evolution and Strategic Role of this compound in Chemical Biology Research
The development of effective protecting groups has been a central theme in the history of oligonucleotide synthesis. Early methods were often limited by low yields and the formation of side products due to incomplete protection or harsh deprotection steps. The introduction of phosphoramidite chemistry in the early 1980s by Marvin Caruthers was a revolutionary step forward, offering a much more efficient and reliable synthesis cycle. biosearchtech.com
Initially, the benzoyl (Bz) group was the standard protection for deoxycytidine. trilinkbiotech.com However, the need to synthesize increasingly complex and modified oligonucleotides for chemical biology research highlighted the limitations of standard protecting group schemes. This led to the development of more labile protecting groups, including the acetyl group for deoxycytidine. The use of this compound became strategically important for synthesizing oligonucleotides with base-labile modifications, as it allows for deprotection under significantly milder conditions. atdbio.comnih.gov This has been crucial for research involving modified nucleic acids to study DNA damage and repair, epigenetic modifications, and the development of nucleic acid-based therapeutics. thermofisher.com
Scope and Research Focus on this compound Applications in Synthetic Nucleic Acids
The application of this compound is central to the synthesis of a wide array of synthetic nucleic acids. Its primary role is to enable the high-fidelity incorporation of deoxycytidine into custom DNA sequences. Research efforts continue to focus on optimizing its use in various contexts.
A significant area of research is in the development of "ultrafast" and "ultramild" synthesis and deprotection protocols. atdbio.comglenresearch.com These methods aim to reduce the time required for synthesis and to allow for the inclusion of a broader range of chemical modifications that are sensitive to standard deprotection conditions. This compound is a key component in these protocols. atdbio.com
Furthermore, this compound is instrumental in the synthesis of oligonucleotides for therapeutic applications. These include antisense oligonucleotides, which are designed to bind to specific mRNA sequences and inhibit gene expression, and siRNAs, which are involved in the RNA interference pathway. The purity and integrity of these synthetic nucleic acids are critical for their therapeutic efficacy and safety, underscoring the importance of reliable building blocks like this compound. entegris.com Research also extends to its use in synthesizing fluorescently labeled oligonucleotides for diagnostic and research applications, such as in quantitative PCR (qPCR) and DNA sequencing. sbsgenetech.com
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-QQIWIMIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743123 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154110-40-4 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Employing Ac Dc Phosphoramidite
Principles of Solid-Phase Oligonucleotide Synthesis with Ac-dC Phosphoramidite (B1245037)
Solid-phase synthesis is an automated process where an oligonucleotide chain is assembled by sequentially adding nucleoside phosphoramidite monomers to a growing chain anchored to a solid support. wikipedia.org The use of Ac-dC phosphoramidite within this framework generally requires no significant alterations to the standard synthesis cycle, which consists of detritylation, coupling, capping, and oxidation. chemie-brunschwig.chcambio.co.uk
During oligonucleotide synthesis, the exocyclic amino groups of adenine, guanine, and cytosine bases must be protected to prevent unwanted side reactions during the coupling step. wikipedia.orgatdbio.com While benzoyl (Bz) is a traditional protecting group for deoxycytidine, the acetyl (Ac) group offers a distinct advantage in specific contexts. wikipedia.org
The primary reason for using the acetyl protecting group on deoxycytidine is to prevent a transamination side reaction during the final deprotection step, especially when using amine-based reagents like aqueous methylamine (B109427) (AMA). atdbio.comglenresearch.com When Bz-dC is used, methylamine can act as a nucleophile, displacing the benzamide (B126) group to form N4-methyl-deoxycytidine, a mutated base. glenresearch.comglenresearch.com This side reaction occurs in approximately 5-10% of cases with Bz-dC and AMA. cambio.co.ukglenresearch.comglenresearch.com
In contrast, the acetyl group on Ac-dC is significantly more labile and is hydrolyzed almost instantaneously by the deprotection reagent. cambio.co.ukatdbio.com This rapid removal of the acetyl group ensures that the desired deoxycytidine is formed before the slower transamination reaction can occur, thus preserving the fidelity of the synthesized oligonucleotide sequence. atdbio.comglenresearch.com
The coupling step is a critical phase in solid-phase synthesis where the activated phosphoramidite monomer reacts with the 5'-hydroxyl group of the support-bound oligonucleotide chain. wikipedia.org This reaction is typically very fast and efficient. For standard phosphoramidites, including Ac-dC, coupling times are often around 30 seconds, achieving stepwise coupling efficiencies of approximately 99% or higher. chemie-brunschwig.chrsc.orgthermofisher.com The use of this compound does not necessitate changes to the standard coupling times or conditions recommended by synthesizer manufacturers. chemie-brunschwig.chcambio.co.uk
Optimized Deprotection Strategies for Ac-dC Containing Oligonucleotides
The final deprotection step involves cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the phosphate (B84403) backbone and the nucleobases. biosearchtech.com Ac-dC is compatible with standard deprotection methods but is particularly crucial for milder and faster protocols developed for sensitive oligonucleotides. glenresearch.combiosearchtech.com
The need to synthesize oligonucleotides containing sensitive labels, dyes, or other modifications that cannot withstand harsh standard deprotection conditions (e.g., prolonged heating in concentrated ammonium (B1175870) hydroxide) led to the development of "UltraMILD" and "FAST" protocols. biosearchtech.comresearchgate.net
UltraMILD Deprotection: These methods use significantly gentler reagents. Ac-dC is a key component of the UltraMILD monomer set, which also includes Pac-dA and iPr-Pac-dG. glenresearch.comglenresearch.com Deprotection can be achieved using reagents like 0.05 M potassium carbonate in methanol (B129727) at room temperature for several hours or with ammonium hydroxide (B78521) for a shorter duration at room temperature. biosearchtech.comglenresearch.comglenresearch.com
FAST Deprotection: These protocols dramatically reduce deprotection times from many hours to mere minutes. glenresearch.com The most common FAST deprotection reagent is AMA, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. glenresearch.comglenresearch.com Using AMA, deprotection can be completed in as little as 5-10 minutes at 65 °C. glenresearch.comglenresearch.com The use of Ac-dC is mandatory for this method to prevent the transamination side reaction. glenresearch.comglenresearch.comglenresearch.com
| Protocol | Reagent | Temperature | Time | Key Requirement |
|---|---|---|---|---|
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD Monomer Set (incl. Ac-dC) with Phenoxyacetic Anhydride (B1165640) Capping |
| UltraMILD | 30% Ammonium Hydroxide | Room Temperature | 2 hours | UltraMILD Monomer Set (incl. Ac-dC) with Phenoxyacetic Anhydride Capping |
| FAST (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65 °C | 5-10 minutes | Ac-dC must be used instead of Bz-dC |
| FAST (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | Room Temperature | 2 hours | Ac-dC must be used instead of Bz-dC |
Data sourced from Glen Research Deprotection Guides. glenresearch.comglenresearch.comglenresearch.com
The principal advantage of incorporating this compound into a synthesis strategy is the prevention of base modification during deprotection. glenresearch.comglenresearch.com
Transamination: As detailed previously, the rapid, base-catalyzed hydrolysis of the acetyl group on dC effectively prevents the slower, nucleophilic attack by methylamine that causes transamination to N4-methyl-dC. atdbio.comglenresearch.com This ensures the integrity of cytosine residues when using fast deprotection protocols involving methylamine. glenresearch.comglenresearch.com
Other Side Reactions: While Ac-dC solves the transamination issue, other side reactions can occur. For instance, if acetic anhydride is used in the capping step, it can lead to the formation of N-acetyl-dG, which requires longer deprotection times. glenresearch.com Using phenoxyacetic anhydride in the capping mix can circumvent this issue. chemie-brunschwig.ch Additionally, some specialized chemical procedures, such as the use of hydrazine (B178648) to deprotect a levulinyl group in the synthesis of branched oligonucleotides, have been found to be incompatible with Ac-dC, as the hydrazine can prematurely remove the acetyl protecting group, leading to unwanted chain branching. glenresearch.com In such specific cases, standard protecting groups like Bz-dC are recommended. glenresearch.com
By allowing the use of UltraMILD conditions, Ac-dC helps prevent the degradation of labile modifications and dyes, which would otherwise be destroyed by harsh reagents, thereby improving the yield of the desired full-length, modified product. biosearchtech.comglenresearch.comglenresearch.com Similarly, the dramatic reduction in processing time afforded by FAST deprotection protocols like AMA not only increases throughput but also minimizes the exposure of the oligonucleotide to harsh conditions, which can help reduce the formation of degradation-related impurities. glenresearch.com
Clean and complete deprotection is crucial for efficient purification. thermofisher.com The prevention of side products like N4-methyl-dC means the crude product is more homogenous, simplifying subsequent purification by methods such as HPLC and ultimately leading to a higher isolated yield of the correct sequence. glenresearch.comnih.gov While incomplete coupling reactions are the primary source of failure sequences (n-1 mers), incomplete deprotection can also generate a heterogeneous mix that complicates analysis and purification. thermofisher.com The clean deprotection facilitated by Ac-dC under fast conditions helps to ensure that the main product is the fully deprotected, correct oligonucleotide, maximizing the final yield. glenresearch.comglenresearch.com
Integration of Ac Dc Phosphoramidite in the Design of Modified Oligonucleotides
Synthesis of Chemically Modified DNA and RNA Oligonucleotides
The integration of modified nucleosides is a cornerstone of modern oligonucleotide synthesis, allowing for the creation of DNA and RNA molecules with tailored properties. Ac-dC phosphoramidite (B1245037) plays a significant role in this process, particularly when base-labile modifications are required.
The standard phosphoramidite method for oligonucleotide synthesis involves a final deprotection step, typically with heated aqueous ammonia (B1221849), to remove protecting groups from the nucleobases. biosearchtech.com However, many desirable modifications and labels, such as certain fluorescent dyes (e.g., TAMRA, Cy5, HEX) or other sensitive moieties, are unstable under these strongly alkaline conditions and would be destroyed. genelink.com
Ac-dC phosphoramidite provides a solution to this challenge. The N4-acetyl group on the cytidine (B196190) base is significantly more labile than the standard benzoyl (Bz) protecting group. This allows for its removal, along with other mild protecting groups like Pac-dA and iPr-Pac-dG, under much gentler "ultra-mild" deprotection conditions, such as treatment with aqueous methylamine (B109427) at room temperature or potassium carbonate in methanol (B129727). genelink.commdpi.com This mild treatment preserves the integrity of the sensitive labels and modifications elsewhere in the oligonucleotide sequence. biosearchtech.comgenelink.com
The synthesis of oligonucleotides containing N4-acetylcytidine itself can be challenging because conventional methods are designed to remove this group during deprotection. nih.gov Therefore, specialized synthesis protocols have been developed. These often involve using alternative protecting groups for the other nucleobases that are compatible with the mild deprotection needed to retain the Ac-dC modification. nih.govmdpi.comrsc.org For RNA synthesis containing N4-acetylcytidine (ac4C), this has necessitated the development of novel strategies, such as using N-cyanoethyl O-carbamate (N-ceoc) protected nucleobases and a photolytically cleavable solid-phase support to avoid nucleophilic conditions that would cleave the acetyl group. nih.gov
Phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, are a common and critical modification in therapeutic oligonucleotides, valued for conferring nuclease resistance. glenresearch.comoup.comnih.gov The introduction of a PS linkage is achieved during the automated solid-phase synthesis cycle. Instead of the standard oxidation step using an iodine solution, a sulfurizing reagent is used. glenresearch.com
The use of this compound is fully compatible with this process. A standard phosphoramidite, including this compound, is coupled to the growing oligonucleotide chain. glenresearch.com In the subsequent step, a sulfurizing agent, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or ((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT), is delivered to the solid support instead of the oxidizer. glenresearch.comglenresearch.com This reaction converts the newly formed phosphite (B83602) triester linkage into a phosphorothioate triester. This "oxidation-sulfurization" swap can be performed at any desired position in the sequence, allowing for the creation of oligonucleotides with a complete or partial phosphorothioate backbone containing Ac-dC. glenresearch.com
The resulting phosphorothioate linkage is chiral at the phosphorus atom, meaning each incorporation creates a mixture of two diastereomers (Rp and Sp). oup.comgoogle.com Advanced methods using chiral phosphoramidites and oxazaphospholidine approaches have been developed to synthesize stereo-defined phosphorothioate oligonucleotides, which can offer improved pharmacological properties. oup.comnih.gov
Modifications at the 2'-position of the ribose sugar are fundamental in the design of therapeutic oligonucleotides, enhancing both nuclease resistance and binding affinity to target RNA. amerigoscientific.comidtdna.com Common 2'-modifications include 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-O-MOE). amerigoscientific.comnih.gov
The integration of 2'-modified ribonucleosides, including those with an N4-acetylcytidine base, follows the principles of phosphoramidite chemistry. Phosphoramidite building blocks of the desired 2'-modified nucleosides are synthesized and then used in the automated oligonucleotide synthesizer. amerigoscientific.commedchemexpress.com For example, 2'-O-Methyl Ac-C Phosphoramidite is available for incorporation into synthetic oligonucleotides. medchemexpress.com
The synthesis of these modified building blocks can be complex. For instance, the preparation of 2'-O-methyl-L-cytidine has been achieved through a multi-step process starting from L-uridine, involving the formation of an anhydro-uridine intermediate followed by methylation and subsequent conversion to the cytidine derivative. nih.govacs.org The presence of the 2'-modification, such as 2'-OMe, structurally stabilizes the ribose in a conformation that favors the A-type helix typical of RNA duplexes, which can increase the melting temperature (Tm) of the resulting oligonucleotide when hybridized to a complementary RNA strand. amerigoscientific.com Oligonucleotides incorporating these modifications are often used as antisense agents or in siRNA constructs. amerigoscientific.comacs.org
Engineering Oligonucleotides with Altered Structural and Hybridization Properties
The incorporation of Ac-dC can significantly influence the biophysical characteristics of oligonucleotides, affecting their stability and resistance to enzymatic breakdown.
The N4-acetyl group of cytidine can influence the stability of nucleic acid duplexes. Studies have shown that the presence of N4-acetylcytidine (ac4C) in an RNA duplex can increase its thermal stability. nih.govnih.gov The acetyl group helps to lock the cytosine base in a conformation that enhances its base pairing with guanosine. researchgate.net
This stabilizing effect has been quantified through UV-melting experiments. In one study, the site-specific incorporation of a single ac4C into an RNA duplex based on a human rRNA sequence resulted in an increase in the melting temperature (Tm) of +1.7 °C compared to the unmodified duplex. nih.govnih.gov In another context, within a tRNA hairpin structure, the stabilization was even more pronounced, with a ΔTm of +8.2 °C. nih.gov An earlier study involving a polyuridine DNA context noted a smaller Tm increase of +0.4 °C. nih.gov This suggests the stabilizing effect can be context-dependent. nih.gov The increased stability is primarily attributed to a more favorable enthalpy of duplex formation. nih.gov
| Oligonucleotide Context | Modification | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |
|---|---|---|---|---|
| RNA Duplex (rRNA sequence) | Unmodified (C) | - | - | nih.gov |
| RNA Duplex (rRNA sequence) | ac4C | - | +1.7 | nih.gov |
| tRNA Hairpin | Unmodified (C) | 62.9 ± 0.7 | - | nih.gov |
| tRNA Hairpin | ac4C | 71.4 ± 0.4 | +8.2 | nih.gov |
| Polyuridine DNA Duplex | Unmodified (C) | - | - | nih.gov |
| Polyuridine DNA Duplex | ac4C | - | +0.4 | nih.gov |
In the context of triplex-forming oligonucleotides (TFOs), which bind in the major groove of double-stranded DNA, modifications to cytosine are critical. Standard pyrimidine-rich TFOs require protonation of cytosine to form a stable C+•GC triplet, a condition that is not met at physiological pH. nih.govresearchgate.net While Ac-dC itself is not typically cited as a primary solution for this pH dependency, the exploration of N4-substituted cytidine analogs is a key strategy in the field to develop TFOs that are effective under physiological conditions. nih.gov
Unmodified DNA and RNA oligonucleotides are rapidly degraded by nucleases present in biological fluids like serum and within cells. idtdna.comacs.org This degradation is a major hurdle for their use in many research and therapeutic applications. The primary nuclease activity in serum is from 3'-exonucleases. idtdna.com
Chemical modifications to the oligonucleotide backbone are the most effective strategy for conferring nuclease resistance. The phosphorothioate (PS) linkage is the most widely used modification for this purpose, providing significant protection against both endo- and exonucleases. oup.comnih.govglenresearch.com As discussed previously, the synthesis of PS linkages is compatible with this compound.
Modifications to the sugar moiety, such as 2'-O-methyl (2'-OMe) and 2'-fluoro, also enhance nuclease resistance. amerigoscientific.comidtdna.com A 2'-OMe modification can make an oligonucleotide 5- to 10-fold less susceptible to DNases and prevents cleavage by single-strand specific endonucleases. idtdna.com Combining backbone and sugar modifications, such as having both PS linkages and 2'-OMe groups, provides even greater stability. acs.org
While the N4-acetyl group on the cytidine base itself is not primarily a nuclease-resistance modification, its use is essential when synthesizing oligonucleotides that incorporate other sensitive nuclease-resistance modifications that require mild deprotection. Therefore, this compound is an enabling tool in the design of nuclease-resistant oligonucleotides for research applications that demand specific labeling or other sensitive functionalities. Studies have shown that other base modifications, like N1-methyladenine and N3-methylcytosine, can directly inhibit the activity of specific exonucleases like TREX1. portlandpress.com However, the direct effect of the Ac-dC modification on nuclease degradation rates is less characterized compared to backbone and sugar modifications. ki.seresearchgate.netnih.govajioligos.combiorxiv.org
Academic Research Applications of Oligonucleotides Synthesized with Ac Dc Phosphoramidite
Development of Advanced Nucleic Acid Probes and Primers
The synthesis of custom DNA sequences is fundamental to modern molecular biology, enabling the creation of highly specific probes and primers for various analytical techniques. Ac-dC phosphoramidite (B1245037) is a standard reagent in the synthesis of these oligonucleotides. glenresearch.com
Oligonucleotides synthesized using Ac-dC phosphoramidite as the deoxycytidine precursor are essential components in molecular hybridization and detection assays. These synthetic DNA strands serve as primers in the Polymerase Chain Reaction (PCR) to amplify specific DNA segments and as probes for detecting target sequences.
In Single Nucleotide Polymorphism (SNP) analysis, probes must be highly specific to discriminate between alleles that differ by a single base. TaqMan probes, for example, are dual-labeled oligonucleotides that hybridize to a specific DNA sequence during PCR. cd-genomics.com These probes often contain fluorescent dyes and quenchers. The synthesis of such modified probes may require milder deprotection conditions, making the use of this compound, along with other monomers with labile protecting groups, a necessity to preserve the integrity of the sensitive reporter molecules. genelink.com The acetyl protecting group on dC is more labile than the standard benzoyl (Bz) group, allowing for deprotection under gentler conditions that prevent the degradation of attached dyes like TAMRA, HEX, and Cy5. genelink.comchemie-brunschwig.ch
The stability of base pairing is critical for these applications. While standard G-C pairs provide high stability, researchers have also developed analogs to modulate hybridization properties. For instance, the N4-ethyl-dC analogue, which can be synthesized with acetyl protection to prevent side reactions, specifically pairs with dG but with a reduced stability comparable to an A-T pair. glenresearch.com This fine-tuning of hybridization strength is valuable for designing probes with optimal specificity.
Labeling oligonucleotides with fluorescent dyes or other reporter molecules is critical for their use as probes in detection assays. nih.govbiosyn.com There are two primary strategies for attaching these labels: direct incorporation during synthesis and post-synthetic conjugation. biosyn.com
Direct Incorporation: This method involves using a phosphoramidite reagent that is already attached to the desired label. biosyn.comoup.com These specialized phosphoramidites can be added at the 5' end, 3' end, or internally within the oligonucleotide sequence during automated synthesis. biosyn.combiosyn.com This approach is efficient and allows for precise placement of the label. core.ac.uk However, a major consideration is the stability of the label itself during the subsequent synthesis and deprotection steps. biosyn.combiosyn.com Many fluorescent dyes are sensitive to the harsh chemicals used for standard deprotection. genelink.com To overcome this, a set of "UltraMild" phosphoramidite monomers, including Ac-dC, Pac-dA, and iPr-Pac-dG, is used. genelink.comglenresearch.com The protecting groups on these monomers can be removed under significantly milder conditions (e.g., room temperature ammonium (B1175870) hydroxide), preserving the structure and function of sensitive dyes. genelink.comglenresearch.com
| Labeling Strategy | Description | Key Considerations |
| Direct Incorporation | A phosphoramidite with the label already attached is used during automated synthesis. biosyn.comoup.com | Efficient and precise placement. core.ac.uk Requires labels stable to synthesis/deprotection or the use of mild deprotection monomers like Ac-dC. genelink.com |
| Post-Synthetic Conjugation | An oligonucleotide is made with a reactive linker, and the label is attached after synthesis and deprotection. nih.govbiosyn.com | Compatible with sensitive labels. biosyn.com Requires extra purification steps and may have lower yields. biosyn.com |
Synthetic Considerations for Functional Nucleic Acids
Beyond simple probes and primers, phosphoramidite chemistry, using building blocks like Ac-dC, is employed to create complex functional nucleic acids for advanced research applications, including the modulation of gene expression and the development of novel research probes. utupub.firesearchgate.net
Antisense oligonucleotides (ASOs) are synthetic strands of nucleic acids designed to bind to a specific mRNA sequence, thereby inhibiting the translation of that mRNA into a protein. glenresearch.com This mechanism allows for the targeted modulation of gene expression. biosyn.com The chemical synthesis of ASOs relies on standard phosphoramidite chemistry, where this compound serves as a key precursor for incorporating deoxycytidine residues. glenresearch.com
To be effective in a biological context, ASOs require chemical modifications to enhance their stability against cellular nucleases and to improve their binding affinity to the target mRNA. glenresearch.combiosyn.com A common and historically significant modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur. glenresearch.comoup.com Oligonucleotides containing PS linkages are often synthesized using this compound and other standard monomers. glenresearch.com Other modifications include changes to the sugar ring, such as 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) groups, which also increase nuclease resistance. biosyn.comthermofisher.com The acetyl protecting group on dC is compatible with the synthesis of these varied ASO designs. glenresearch.com
| Antisense Platform | Mechanism of Action | Role of Chemical Synthesis |
| RNase H-dependent degradation | ASO binds to target mRNA, creating a DNA/RNA hybrid that is cleaved by the enzyme RNase H. glenresearch.com | Synthesis of "gapmer" ASOs with a central DNA-like region (using monomers like Ac-dC) and modified wings (e.g., 2'-MOE) for stability. oup.com |
| Steric-blocking | ASO binds to mRNA and physically obstructs the ribosomal machinery or splicing factors, without degrading the mRNA. biosyn.com | Synthesis of fully modified oligonucleotides (e.g., 2'-OMe) to ensure stability and binding without activating RNase H. |
Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. glenresearch.comglenresearch.com DNAzymes are catalytic DNA molecules. Both are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment), which relies on the chemical synthesis of large, random oligonucleotide libraries. nih.goviupac.org
The initial library of potential sequences is created using automated solid-phase synthesis, with this compound being one of the four standard DNA building blocks. nih.gov After the selection process identifies a sequence with the desired function, that specific aptamer or DNAzyme is produced on a larger scale, again using phosphoramidite chemistry, for use as a research probe. glenresearch.com Chemical modifications can be incorporated into these molecules, either during the initial library synthesis or post-SELEX, to enhance stability or introduce new functionalities. nih.gov
Contributions to Interdisciplinary Chemical Biology Research
The use of N-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a cornerstone of modern oligonucleotide synthesis, particularly for applications in chemical biology that require the incorporation of sensitive functional moieties. The acetyl protecting group on the deoxycytidine base is significantly more labile than the traditional benzoyl (Bz) group. wikipedia.org This feature permits the use of milder deprotection conditions, which are essential for preserving the integrity of a wide array of specialized linkers, conjugates, and photolabile caging groups that would otherwise be degraded by standard, harsher deprotection protocols. shigematsu-bio.comglenresearch.com
Fabrication of Oligonucleotides with Specialized Linkers and Conjugates
The synthesis of oligonucleotides modified with specialized linkers and conjugates is critical for numerous applications, including diagnostics, molecular imaging, and affinity purification. This compound is instrumental in these syntheses because its acetyl protecting group is compatible with "UltraMILD" deprotection reagents, such as potassium carbonate in methanol (B129727), or "FAST" deprotection using mixtures like aqueous ammonium hydroxide (B78521) and methylamine (B109427) (AMA). shigematsu-bio.comglenresearch.comchemie-brunschwig.ch These mild conditions are crucial for preserving the chemical structure and function of sensitive molecules conjugated to the oligonucleotide. glenresearch.com
The classic protecting groups on nucleobases, such as benzoyl on dA and dC and isobutyryl on dG, require prolonged heating in ammonium hydroxide for removal. biosearchtech.com Many functional labels, like certain fluorescent dyes and biotin (B1667282), are unstable under these strongly alkaline conditions. glenresearch.com The development of the UltraMILD monomer set, which includes Ac-dC, phenoxyacetyl (Pac)-dA, and isopropyl-phenoxyacetyl (iPr-Pac)-dG, allows for deprotection at room temperature, thereby preventing the degradation of these sensitive additions. glenresearch.com For example, the fluorescent dye TAMRA is significantly degraded by standard ammonium hydroxide deprotection, making the use of Ac-dC and milder conditions a necessity for its successful incorporation. chemie-brunschwig.ch
The ability to attach these conjugates allows researchers to create sophisticated molecular tools. Biotin-labeled oligonucleotides are widely used for affinity purification of DNA- or RNA-binding proteins and for non-radioactive detection in hybridization assays. nih.govoup.com Fluorescently labeled oligonucleotides serve as probes in applications such as fluorescence in situ hybridization (FISH), real-time PCR, and Förster resonance energy transfer (FRET) studies. The selection of this compound in the synthesis protocol is a key enabling step for producing these high-fidelity functionalized oligonucleotides.
Table 1: Examples of Specialized Linkers and Conjugates Incorporated Using Ac-dC Compatible Synthesis
| Linker/Conjugate | Function/Application | Role of Ac-dC in Synthesis |
|---|---|---|
| Biotin | Affinity purification, Non-radioactive detection nih.govoup.com | Enables mild deprotection conditions to preserve the biotin moiety, which can be labile. glenresearch.comnih.gov |
| Fluorescein | Fluorescent labeling for detection and imaging shigematsu-bio.com | Compatible with UltraMILD deprotection, preventing degradation of the dye structure. shigematsu-bio.comglenresearch.com |
| TAMRA (Tetramethylrhodamine) | Fluorescent labeling (e.g., for qPCR probes) | Ac-dC is used with deprotection methods that avoid AMA or ammonium hydroxide, which degrade TAMRA. chemie-brunschwig.chbiosearchtech.com |
| Amine Linkers | Post-synthesis conjugation of other molecules (e.g., NHS esters) | Ac-dC allows for mild deprotection, preserving the reactive primary amine for subsequent labeling reactions. glenresearch.com |
| Thiol Modifiers | Site-specific attachment of probes, cross-linking studies | Use of Ac-dC with mild deprotection protocols prevents the oxidation of the reactive thiol group. |
Analytical Methodologies for Research on Ac Dc Phosphoramidite Derived Oligonucleotides
High-Performance Liquid Chromatography (HPLC) for Purity and Sequence Verification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of oligonucleotides derived from Ac-dC phosphoramidite (B1245037). It is used to separate the full-length product from shorter, failed sequences and other impurities generated during chemical synthesis. thermofisher.comshigematsu-bio.com Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography are commonly utilized, often in combination, to achieve high-purity oligonucleotides. nih.gov
Reverse-phase HPLC separates oligonucleotides based on their hydrophobicity. cultek.com The most common stationary phase is a C18 column. nih.govusp.org The mobile phase typically consists of an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), and an organic solvent like acetonitrile. nih.govusp.org A gradient elution, where the concentration of the organic solvent is gradually increased, is used to elute the oligonucleotides from the column. nih.gov The full-length oligonucleotide, which is typically more hydrophobic due to the presence of the 5'-dimethoxytrityl (DMT) group, is retained longer on the column than the shorter, "failure" sequences that lack this group. shigematsu-bio.com
Anion-exchange HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone. This method is particularly effective for resolving oligonucleotides of different lengths, as the net charge is proportional to the number of phosphate (B84403) groups. nih.gov
The purity of the synthesized oligonucleotide is assessed by analyzing the chromatogram. A single, sharp peak indicates a high-purity product, while the presence of multiple peaks suggests the presence of impurities. nih.gov The percentage of purity can be calculated from the relative peak areas. usp.org
Table 1: Representative HPLC Conditions for Oligonucleotide Analysis
| Parameter | Reverse-Phase HPLC | Anion-Exchange HPLC |
| Column | C18, e.g., Phenomenex Luna Semi-Preparative (9 x 250 mm, 5 µm) nih.gov | e.g., Thermo DNAPac PA-100 (4 x 250 mm, 13 µm) nih.gov |
| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA) in water nih.gov | Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov | 1.5 M Ammonium (B1175870) Acetate in water nih.gov |
| Flow Rate | 3.0 mL/min nih.gov | Variable |
| Detection | UV absorbance at 260 nm nih.gov | UV absorbance at 260 nm |
Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and verify the sequence of Ac-dC phosphoramidite-derived oligonucleotides. nih.govidtdna.com It provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized oligonucleotide, allowing for the verification of its identity. idtdna.com
Two common ionization methods used for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). idtdna.com
Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing oligonucleotides. idtdna.com In ESI-MS, the oligonucleotide solution is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the oligonucleotide ions are expelled into the gas phase and directed into the mass analyzer. idtdna.com ESI-MS can produce multiply charged ions, which allows for the analysis of large molecules on instruments with a limited mass range. idtdna.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry involves co-crystallizing the oligonucleotide with a matrix material. researchgate.net A laser is then used to irradiate the sample, causing the matrix to absorb the energy and desorb, carrying the oligonucleotide into the gas phase as ions. researchgate.net The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. chemie-brunschwig.ch This hyphenated technique allows for the online analysis of the purified oligonucleotide, providing both purity and molecular weight information in a single run. nih.gov High-resolution mass spectrometry (HR-MS) can provide the exact molecular weight, which is crucial for identifying and characterizing any byproducts that may have formed during synthesis. nih.gov
Spectroscopic Characterization (e.g., UV/Vis) for Oligonucleotide Quantification
Ultraviolet-Visible (UV/Vis) spectroscopy is a straightforward and widely used method for quantifying the concentration of oligonucleotides in a solution. nih.gov Nucleic acids absorb UV light maximally at a wavelength of approximately 260 nm due to the aromatic nature of the nucleobases. wiley-vch.de
The concentration of an oligonucleotide can be determined using the Beer-Lambert law:
A = εcl
Where:
A is the absorbance at 260 nm (A260).
ε is the molar extinction coefficient of the oligonucleotide (in M⁻¹cm⁻¹).
c is the concentration of the oligonucleotide (in M).
l is the path length of the cuvette (typically 1 cm).
The molar extinction coefficient (ε) is a constant that is specific to each oligonucleotide sequence. It can be calculated by summing the extinction coefficients of the individual nucleobases and considering nearest-neighbor interactions. wiley-vch.de
Table 2: Molar Extinction Coefficients of Standard Deoxyribonucleosides at 260 nm
| Deoxyribonucleoside | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Deoxyadenosine (dA) | 15,400 wiley-vch.de |
| Deoxycytidine (dC) | 7,300 wiley-vch.de |
| Deoxyguanosine (dG) | 11,700 wiley-vch.de |
| Thymidine (dT) | 8,800 wiley-vch.de |
Enzymatic Digestion and Functional Assays for Structural and Biological Activity Assessment
Enzymatic digestion is a powerful technique used to confirm the base composition and integrity of synthesized oligonucleotides. thermofisher.comgoogle.com This method involves the complete hydrolysis of the oligonucleotide into its constituent nucleosides using a combination of enzymes, such as snake venom phosphodiesterase and calf intestine alkaline phosphatase. nih.gov The resulting mixture of nucleosides is then analyzed by HPLC to determine the ratio of the different bases, which should match the expected composition based on the sequence. nih.gov This analysis can also detect the presence of modified bases. thermofisher.com
Functional assays are crucial for evaluating the biological activity of oligonucleotides, particularly those intended for therapeutic or diagnostic applications. The specific assay will depend on the intended function of the oligonucleotide. For example, if the oligonucleotide is an antisense agent, its ability to bind to its target RNA and inhibit protein expression would be assessed. thermofisher.com For oligonucleotides designed to be recognized by enzymes, such as polymerases or nucleases, in vitro assays can be performed to measure the efficiency of these interactions. nih.gov These functional assays provide the ultimate confirmation that the synthesized oligonucleotide is not only structurally correct but also performs its intended biological role. nih.gov
Table 3: Common Enzymes Used in Oligonucleotide Analysis
| Enzyme | Function | Application |
| Snake Venom Phosphodiesterase | Exonuclease that hydrolyzes the phosphodiester backbone from the 3'-end. | Base composition analysis. nih.gov |
| Calf Intestine Alkaline Phosphatase | Removes the 5'-phosphate group from nucleosides. | Base composition analysis. nih.gov |
| RNase H | Cleaves the RNA strand of a DNA-RNA hybrid. | Functional assay for antisense oligonucleotides. nih.gov |
Future Perspectives and Emerging Research Directions in Ac Dc Phosphoramidite Chemistry
Innovations in Phosphoramidite (B1245037) Reagent Design for Enhanced Oligonucleotide Synthesis
The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the design of phosphoramidite reagents. twistbioscience.com While phosphoramidite chemistry is the established gold standard, research continues to push the boundaries of what is possible, aiming for faster, more cost-effective, and higher-purity synthesis of complex oligonucleotides.
Recent innovations have focused on several key areas:
Novel Protecting Groups: The development of new protecting groups for the exocyclic amine of deoxycytidine is a major area of research. The acetyl (Ac) group in Ac-dC phosphoramidite offers advantages in certain applications due to its lability under specific deprotection conditions. shigematsu-bio.com Future research is exploring even more labile or orthogonally-deprotected groups to allow for the synthesis of oligonucleotides with sensitive modifications.
Improved Coupling Chemistries: While traditional phosphoramidite chemistry is highly efficient, alternative coupling chemistries are being investigated to overcome some of its limitations. girindus.com These include H-phosphonate chemistry and the application of "click chemistry" for the introduction of modifications. girindus.com
Enhanced Solid Supports: Advances in solid support technology, such as new polymer supports with optimized loading capacities and reduced swelling, contribute to improved synthesis efficiency and product purity. girindus.com
Thermal Stability: The thermal stability of phosphoramidites is crucial for ensuring consistent performance and safety, especially in large-scale synthesis. entegris.com Research into new phosphoramidite compositions with improved thermal profiles is ongoing. entegris.com
Role of this compound in Enabling Next-Generation Nucleic Acid Technologies and Research Platforms
This compound and other modified phosphoramidites are fundamental to the advancement of a wide range of cutting-edge nucleic acid technologies. Their ability to introduce specific modifications into synthetic oligonucleotides is critical for a variety of applications.
Key applications include:
Therapeutic Oligonucleotides: Modified oligonucleotides, including those synthesized with this compound, are at the heart of antisense therapies, siRNAs, and aptamers. researchgate.nethuarenscience.com These modifications can enhance stability against nucleases, improve cellular uptake, and increase target binding affinity. huarenscience.com
Gene Synthesis and Synthetic Biology: The ability to synthesize long, high-fidelity DNA constructs is essential for synthetic biology and the creation of artificial genes. frontiersin.orgnih.gov While challenges remain in scaling up synthesis from DNA microchips due to error rates, advancements in phosphoramidite chemistry and error correction methods are paving the way. nih.gov
DNA Nanotechnology: The precise control over the chemical composition of DNA strands afforded by phosphoramidite chemistry allows for the construction of complex, self-assembling DNA nanostructures. tandfonline.com These structures have potential applications in drug delivery, biosensing, and materials science.
Diagnostics and Research Tools: Modified oligonucleotides are crucial components of diagnostic assays like PCR and for creating probes for gene editing and silencing technologies. axispharm.com The use of this compound allows for the creation of oligonucleotides that can be deprotected under mild conditions, preserving the integrity of sensitive labels and modifications. shigematsu-bio.com
The development of new phosphoramidite reagents, including those for incorporating modified bases like 5-hydroxymethylcytidine (B44077) (hm5C) and 5-formylcytidine (B110004) (f5C), is expanding the toolbox for studying epitranscriptomics and other fundamental biological processes. rsc.org
Addressing Challenges in the Scalable Synthesis of Complex Oligonucleotide Constructs for Academic Research.
While the demand for complex and modified oligonucleotides in academic research is high, several challenges remain in their scalable and cost-effective synthesis.
Major hurdles include:
Sequence Complexity: Long oligonucleotides or those with repetitive or GC-rich sequences are notoriously difficult to synthesize accurately. exactmer.comexactmer.com This can lead to a higher incidence of errors and truncated sequences, requiring extensive purification.
Purity and Yield: Achieving high purity and yield is a persistent challenge, particularly as the length and complexity of the oligonucleotide increase. exactmer.comexactmer.com Impurities can arise from side reactions and incomplete synthesis steps.
Cost-Effectiveness: The cost of phosphoramidite reagents, specialized equipment, and purification can be a significant barrier for academic labs, especially for large-scale projects. oxfordglobal.com
Scalability: Scaling up synthesis from the small scale typical of research labs to larger quantities needed for extensive studies presents logistical and technical challenges. oxfordglobal.com
To address these challenges, innovations such as liquid-phase synthesis and enzymatic synthesis are being explored as potential alternatives or complements to solid-phase phosphoramidite chemistry. frontiersin.orgexactmer.com
Q & A
Q. What is the structural configuration of Ac-dC Phosphoramidite, and how does it influence oligonucleotide synthesis?
this compound (5'-O-DMT-N4-Acetyl-2'-deoxycytidine 3'-CE phosphoramidite) has a molecular formula of C₄₁H₅₀N₅O₈P (771.85 g/mol) and features a dimethoxytrityl (DMT) group at the 5′-end for protection during solid-phase synthesis. The N4-acetyl group stabilizes the cytosine base against side reactions during coupling. Its 3′-phosphoramidite group enables sequential nucleotide addition via automated synthesis. Structural integrity is critical for coupling efficiency and sequence fidelity .
Q. What experimental protocols are recommended for incorporating this compound into oligonucleotide probes?
Standard protocols involve using anhydrous acetonitrile as the solvent, coupling times of 30–60 seconds, and 5-benzylthio-1H-tetrazole (BTT) as the activator. Post-synthesis, cleavage and deprotection require ammonium hydroxide (55°C, 6–8 hours) to remove the acetyl group and release the oligonucleotide from the solid support. Reverse-phase HPLC purification is essential to isolate full-length products and remove truncated sequences .
Q. How does this compound improve specificity in fluorescence-based probes compared to unmodified dC?
The N4-acetyl group reduces non-specific base pairing and background fluorescence in probes like molecular beacons or Pleiades probes. For example, Ac-dC in Eclipse probes minimizes false signals caused by secondary structures in qPCR applications. This modification enhances thermodynamic stability in target binding while reducing off-target interactions .
Advanced Research Questions
Q. What methodological challenges arise when optimizing coupling efficiency of this compound in long oligonucleotide synthesis?
Steric hindrance from the acetyl group can reduce coupling efficiency (>98% for short sequences vs. ~95% for >50-mer oligonucleotides). Mitigation strategies include:
- Increasing activator concentration (e.g., 0.25 M BTT).
- Extending coupling times to 120 seconds.
- Using ultra-high-purity phosphoramidites (>98.5% HPLC purity) to minimize side reactions. Trityl monitoring during synthesis provides real-time efficiency assessment .
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound under varying solvent conditions?
Discrepancies arise from solvent polarity (acetonitrile vs. dichloromethane) and water content. For example:
| Solvent | Water Content (ppm) | Coupling Efficiency |
|---|---|---|
| Anhydrous ACN | <50 | 98% |
| ACN + 0.1% H₂O | 100–200 | 92% |
| Controlled experiments with Karl Fischer titration to measure solvent moisture and NMR to assess phosphoramidite degradation are recommended . |
Q. What purification strategies are most effective for Ac-dC-containing oligonucleotides with high secondary structure propensity?
- Ion-pair reverse-phase HPLC : Use triethylammonium acetate (TEAA) buffer (pH 7.0) and a C18 column with a gradient of 5–25% acetonitrile.
- Denaturing PAGE : For sequences >60 nt, 15% polyacrylamide gels with 7 M urea resolve secondary structures.
- Mass spectrometry (MALDI-TOF) : Validates molecular weight and detects acetyl group retention post-deprotection .
Q. How does the acetyl group in this compound impact hybridization kinetics in mismatched DNA duplexes?
Studies show the acetyl group increases ΔTm by 2–3°C for fully matched duplexes but destabilizes mismatches by 5–8°C due to steric clashes. Kinetic analysis via surface plasmon resonance (SPR) reveals a 20–30% reduction in association rates (kₐ) for mismatched pairs, enhancing specificity in SNP detection .
Q. What are the stability limits of this compound under long-term storage, and how can degradation be minimized?
Stability data indicates:
- -20°C (desiccated) : >24 months (98% purity).
- 25°C (argon atmosphere) : 6 months (purity drops to 95%). Degradation products include cyanoethyl adducts and oxidized phosphoramidites. Storage in amber vials with molecular sieves (3Å) is critical .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compatibility of this compound with click chemistry modifications?
Contradictions arise from competing reactions between the acetyl group and copper catalysts. Validation steps:
- Replace copper(I) with photolabile catalysts (e.g., Ru(bpy)₃²⁺) for strain-promoted azide-alkyne cycloaddition (SPAAC).
- Use LC-MS to confirm the absence of acetyl group side reactions .
Q. What analytical methods are recommended for detecting residual acetyl groups post-deprotection?
- HPLC-UV : Monitor absorbance at 260 nm and 280 nm (acetyl absorbs at 230 nm).
- ¹H-NMR : Peaks at δ 2.1–2.3 ppm indicate residual acetyl groups.
- Enzymatic digestion : Exonuclease treatment followed by LC-MS identifies acetylated fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
